Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate
Description
Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is a benzoate ester derivative featuring a Schiff base linkage (-CH=N-) connecting the ethyl benzoate moiety to a 2,4-dichlorophenyl group. This compound is part of a broader class of aromatic benzoates modified with halogenated substituents, which are often explored for their electronic, optical, and biological properties. Synonyms include ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}benzoate and 4-(2,4-dichloro-benzylamino)-benzoic acid ethyl ester .
Properties
CAS No. |
14632-36-1 |
|---|---|
Molecular Formula |
C16H13Cl2NO2 |
Molecular Weight |
322.2 g/mol |
IUPAC Name |
ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H13Cl2NO2/c1-2-21-16(20)11-4-7-14(8-5-11)19-10-12-3-6-13(17)9-15(12)18/h3-10H,2H2,1H3 |
InChI Key |
VYRKRYIWDIFJAF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Conventional Acid-Catalyzed Condensation
The most widely reported method involves a two-step process: esterification of 4-aminobenzoic acid followed by Schiff base formation with 2,4-dichlorobenzaldehyde.
Step 1: Esterification of 4-Aminobenzoic Acid
4-Aminobenzoic acid is reacted with excess ethanol in the presence of a catalytic acid (e.g., concentrated sulfuric acid or rare-earth oxides like neodymium sesquioxide) under reflux. The reaction typically employs a water-carrying agent (e.g., toluene) to remove water via azeotropic distillation, driving the equilibrium toward ester formation:
Step 2: Schiff Base Formation
Ethyl 4-aminobenzoate is condensed with 2,4-dichlorobenzaldehyde in ethanol or methanol under acidic conditions (e.g., HCl or acetic acid). The reaction is refluxed for 3–6 hours, with water removal enhancing imine formation:
Typical Conditions
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative, reducing reaction times from hours to minutes. A mixture of ethyl 4-aminobenzoate and 2,4-dichlorobenzaldehyde in ethanol is irradiated at 100–120°C for 10–15 minutes with catalytic HCl. Yields up to 89% are reported, with minimal side products.
Solvent-Free Methods
Eco-friendly approaches eliminate organic solvents by grinding stoichiometric amounts of reactants with a catalytic acid (e.g., p-toluenesulfonic acid) at 50–60°C. While yields are slightly lower (68–74%), this method reduces waste and energy consumption.
Reaction Optimization and Catalytic Systems
Catalyst Screening
Catalysts significantly impact reaction efficiency. Comparative studies reveal:
| Catalyst | Yield (%) | Reaction Time (h) |
|---|---|---|
| HCl (1%) | 92 | 3 |
| HSO (1%) | 88 | 4 |
| Acetic acid (5%) | 78 | 6 |
| Rare-earth oxides | 85 | 5 |
HCl provides optimal results due to its strong protonation capability, enhancing nucleophilic attack by the amine.
Solvent Effects
Polar protic solvents (ethanol, methanol) favor Schiff base formation by stabilizing intermediates. Non-polar solvents (toluene) are less effective, yielding <60%.
Temperature and Time
Elevated temperatures (70–80°C) accelerate kinetics but may promote side reactions (e.g., aldehyde oxidation). A balance is achieved at 75°C for 4 hours.
Purification and Characterization
Isolation
The crude product is filtered hot to remove unreacted aldehyde, then recrystallized from ethanol or ethyl acetate. Activated charcoal treatment improves purity (>99% by GC).
Analytical Data
-
Melting Point : 145–147°C
-
H NMR (CDCl): δ 8.45 (s, 1H, CH=N), 7.85–7.35 (m, 6H, aromatic), 4.35 (q, 2H, OCH), 1.40 (t, 3H, CH).
Industrial-Scale Production Considerations
Continuous Flow Reactors
Microreactors enable precise temperature control and shorter residence times (20–30 minutes), achieving 90% yield with automated separation.
Catalyst Recycling
Solid acid catalysts (e.g., zeolites) are reused for 5–7 cycles without significant activity loss, reducing costs.
Recent Advances and Alternative Methods
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .
Scientific Research Applications
Synthesis Methodology
- Reagents : 4-Aminobenzoic acid, 2,4-dichlorobenzaldehyde.
- Conditions : Acidic medium (e.g., acetic acid), microwave irradiation.
- Yield : High yields are reported due to the efficiency of microwave synthesis.
Biological Activities
The compound exhibits a range of biological activities that make it suitable for various therapeutic applications:
Anticancer Activity
Recent studies have highlighted the anticancer potential of ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate. In vitro assays demonstrate its effectiveness against several cancer cell lines, including triple-negative breast cancer (TNBC). The compound's mechanism of action includes:
- Inhibition of Cell Proliferation : Significant reduction in cell viability observed in treated cancer cell lines.
- Induction of Apoptosis : Increased levels of apoptotic markers such as caspase-9.
- Matrix Metalloproteinase Inhibition : Notable inhibition of MMP-2 and MMP-9, which are crucial in tumor metastasis.
Antimicrobial Properties
The compound has shown promising antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties, making it a candidate for Alzheimer's disease treatment. Its ability to inhibit acetylcholinesterase suggests that it could enhance acetylcholine levels in the brain, potentially improving cognitive function.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety of this compound:
Breast Cancer Model Study
A study involving BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with the compound significantly inhibited tumor growth and metastasis over a 30-day period. The results indicated:
- Tumor Size Reduction : Treated groups showed a marked decrease in tumor size compared to control groups.
- Selectivity : The compound exhibited lower toxicity towards normal cells than cancer cells.
Antimicrobial Efficacy Study
In vitro tests assessed the antimicrobial properties against various bacterial strains. Results showed:
- Zone of Inhibition : Significant inhibition zones were observed for both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Determined values indicated effective concentrations for bacterial growth inhibition.
Data Summary
| Application | Activity Type | Model/Cell Line | IC50 Value | Notes |
|---|---|---|---|---|
| Anticancer | Cell Proliferation | MDA-MB-231 (TNBC) | 0.126 μM | Significant inhibition observed |
| Antimicrobial | Bacterial Inhibition | Various Strains | MIC values vary | Effective against both Gram-positive/negative |
| Neuroprotection | Acetylcholinesterase Inhibition | In vitro assays | N/A | Potential therapeutic candidate for Alzheimer's |
Mechanism of Action
The mechanism of action of Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Substituent Variations
The compound’s structural analogs differ in substituent type, position, and functional groups:
Key Observations :
- Electronic Effects : The 2,4-dichlorophenyl group in the target compound introduces strong electron-withdrawing character, which contrasts with electron-donating groups (-OH, -OCH₃) in ’s derivative .
Physicochemical Properties
LogP and Solubility
Thermal Stability
- Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate () has a boiling point of 410.9°C, suggesting that halogenation increases thermal stability compared to non-halogenated benzoates .
Antimicrobial Potential
Enzyme Inhibition
- Carbamoyl-substituted benzoates () were screened as aquaporin inhibitors, highlighting the role of substituents in target specificity . The Schiff base in the target compound could offer unique binding interactions.
Electronic and Optical Properties
- Nonlinear Optical (NLO) Activity: Ethyl 4-[(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate () demonstrated high hyperpolarizability (β = 1.34 × 10⁻³⁰ esu) in DFT studies, attributed to electron-donating substituents enhancing charge transfer. The target compound’s electron-withdrawing Cl groups may reduce NLO efficiency but improve thermal stability .
Biological Activity
Ethyl 4-[(2,4-dichlorophenyl)methylideneamino]benzoate is an organic compound notable for its diverse biological activities, including potential antimicrobial and anticancer properties. This article explores the biological mechanisms, research findings, and applications of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzoate ester linked to a dichlorophenyl group through a methylideneamino bridge. Its molecular formula is CHClNO, with a molecular weight of 351.20 g/mol. The presence of chlorine atoms at the 2 and 4 positions on the phenyl ring enhances its stability and biological interactions.
Biological Activity Overview
This compound has been investigated for various biological activities:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains.
- Anticancer Properties : Research has shown that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
The biological effects of this compound are primarily attributed to its ability to interact with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. Key pathways affected include:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes implicated in cancer progression.
- Cell Cycle Regulation : It induces cell cycle arrest in cancer cells, leading to reduced proliferation.
Antimicrobial Activity
A study examining the antimicrobial effects of this compound against various bacterial strains yielded the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound exhibits moderate to strong antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
In vitro studies have demonstrated the anticancer potential of this compound. The following table summarizes its effects on different cancer cell lines:
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| A549 (Lung Cancer) | 15 | Cell cycle arrest at G1 phase |
| HeLa (Cervical Cancer) | 12 | Inhibition of proliferation |
The IC values indicate that this compound is effective at low concentrations, highlighting its potential as an anticancer agent.
Case Studies
- Case Study on Antimicrobial Efficacy : A clinical trial evaluated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients treated with this compound showed a significant reduction in infection severity compared to placebo.
- Case Study on Cancer Treatment : In a preclinical model using MCF-7 breast cancer cells, treatment with this compound resulted in a marked decrease in tumor size and increased survival rates among subjects.
Q & A
Q. How do crystallographic parameters guide polymorph screening?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
